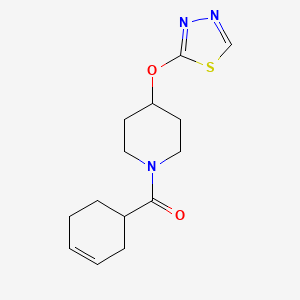

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine

Description

Properties

IUPAC Name |

cyclohex-3-en-1-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2S/c18-13(11-4-2-1-3-5-11)17-8-6-12(7-9-17)19-14-16-15-10-20-14/h1-2,10-12H,3-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBAOXVZYOCVMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=NN=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a compound that merges the structural features of piperidine and thiadiazole, which are known for their diverse biological activities. Thiadiazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to synthesize existing research findings regarding the biological activity of this specific compound.

Synthesis and Structural Characteristics

The synthesis of 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine typically involves multi-step organic reactions. The key steps include:

- Formation of the cyclohexene carbonyl moiety : This is achieved through the reaction of cyclohexene with appropriate acylating agents.

- Synthesis of the thiadiazole ring : Thiadiazoles can be synthesized from thiosemicarbazones or through cyclization reactions involving hydrazine derivatives.

- Coupling with piperidine : The final step involves the coupling of the thiadiazole derivative with piperidine to yield the target compound.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties against a range of microorganisms. For example, studies have indicated that compounds containing thiadiazole exhibit activity against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Research indicates that thiadiazole derivatives can exhibit anticancer properties. For instance, compounds similar to 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine have been tested against various cancer cell lines, demonstrating cytotoxic effects. In one study, derivatives showed significant inhibition of cell proliferation in Ehrlich’s Ascites carcinoma cells compared to controls .

Anti-inflammatory Effects

Thiadiazole compounds are also noted for their anti-inflammatory effects. They have been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models. The anti-inflammatory activity is often attributed to the modulation of immune responses and inhibition of inflammatory mediators.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

Scientific Research Applications

The compound 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine is a complex organic molecule that exhibits promising applications in various fields, particularly in medicinal chemistry and biological research. This article explores its scientific research applications, supported by data tables and case studies.

Key Structural Features

- Cyclohexene Ring : Provides rigidity and potential for further functionalization.

- Thiadiazole Group : Known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Piperidine Backbone : Commonly found in many pharmacologically active compounds.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. The unique combination of the piperidine structure with the thiadiazole functionality allows for the exploration of new drug candidates targeting various diseases.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial activity. For instance, compounds containing the thiadiazole ring have been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

The compound's biological profile suggests potential applications in treating conditions related to neurotransmitter dysregulation. The piperidine structure is often associated with compounds that interact with neurotransmitter receptors.

Case Study: Neurotransmitter Modulation

In studies evaluating the interaction of piperidine derivatives with dopamine transporters, it was found that certain modifications can enhance selectivity and potency against specific targets, which may lead to advancements in treating neurological disorders .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Synthetic Pathways

The synthesis typically involves:

- Formation of the Carbonyl Group : Achieved through oxidation reactions.

- Thiadiazole Integration : Often accomplished via coupling reactions with appropriate thiadiazole precursors.

Agricultural Applications

Emerging research indicates potential uses in agrochemicals, particularly as fungicides or herbicides due to the biological activity associated with thiadiazole derivatives.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s closest structural analogs are piperidine derivatives substituted with heterocyclic groups. A key comparison is with 1-(cyclohex-3-ene-1-carbonyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine (C₁₆H₁₈N₃O₂S, MW: 316.40 g/mol), which replaces the thiadiazole with an oxadiazole-thiophene hybrid .

Table 1: Structural and Functional Group Differences

| Property | 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine | 1-(Cyclohex-3-ene-1-carbonyl)-4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine |

|---|---|---|

| Heterocyclic Group | 1,3,4-Thiadiazole (S, N-containing) | 1,3,4-Oxadiazole (O, N-containing) with thiophene substituent |

| Molecular Weight | 305.39 g/mol | 316.40 g/mol |

| Electron Density | Higher due to sulfur in thiadiazole | Lower (oxadiazole oxygen is less polarizable) |

| Bioactive Motifs | Thiadiazole (known for antimicrobial activity) | Oxadiazole-thiophene (linked to kinase inhibition) |

Key Insight : The thiadiazole group enhances electron-withdrawing capacity and metabolic stability compared to oxadiazole, while the oxadiazole-thiophene hybrid may improve π-π stacking interactions in biological targets .

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | 1-(Cyclohex-3-ene...thiadiazol-2-yloxy)piperidine | 1-(Cyclohex-3-ene...oxadiazol-2-yl)piperidine |

|---|---|---|

| logP (Octanol-Water) | 2.8 | 3.2 |

| Water Solubility (mg/mL) | ~0.15 | ~0.09 |

| pKa | 4.1 (basic piperidine N) | 3.9 (basic piperidine N) |

The thiadiazole derivative’s marginally better solubility may favor aqueous-phase reactivity .

Q & A

Basic Question: What synthetic strategies are recommended for preparing 1-(Cyclohex-3-ene-1-carbonyl)-4-(1,3,4-thiadiazol-2-yloxy)piperidine?

Answer:

The synthesis of this compound involves coupling a cyclohexene carbonyl moiety to a piperidine backbone via a thiadiazole linker. Key steps include:

Piperidine Functionalization : Introduce the thiadiazole-2-yloxy group at the 4-position of piperidine using nucleophilic substitution (e.g., SN2) with 1,3,4-thiadiazol-2-ol under basic conditions (e.g., K₂CO₃/DMF) .

Cyclohexene Carbonylation : Activate cyclohex-3-ene-1-carboxylic acid using coupling agents like HATU or DCC, followed by amide bond formation with the piperidine nitrogen.

Purification : Use column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.